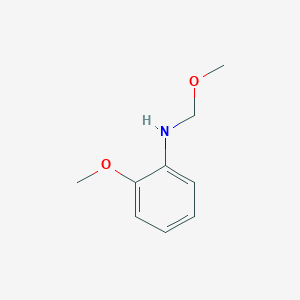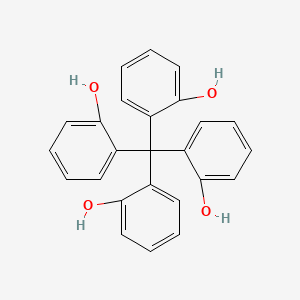![molecular formula C32H22O2 B14287262 (1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone] CAS No. 141060-36-8](/img/structure/B14287262.png)
(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] is an organic compound with a complex structure that includes a phenylene group and biphenyl groups connected through methanone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] typically involves the reaction of 1,3-dibromobenzene with 4-biphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the phenylene or biphenyl rings can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.
Similar Compounds:
- 1,3-Diacetylbenzene
- m-Diacetylbenzene
- m-Acetyl acetophenone
- 3-CH3CO-C6H4-COCH3
- Benzene-1,3-bis(acetyl)
Comparison: (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] is unique due to its biphenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability, higher molecular weight, and potential for diverse applications in advanced materials and biological research.
Properties
| 141060-36-8 | |
Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[3-(4-phenylbenzoyl)phenyl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C32H22O2/c33-31(27-18-14-25(15-19-27)23-8-3-1-4-9-23)29-12-7-13-30(22-29)32(34)28-20-16-26(17-21-28)24-10-5-2-6-11-24/h1-22H |
InChI Key |
VLTKLVZRHKYFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/no-structure.png)

![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)

